TrkA Kinase Inhibition Potency: Comparative IC₅₀ Data from BindingDB
Derivatives synthesized from 4-(aminomethyl)-3-(trifluoromethyl)aniline demonstrate potent TrkA kinase inhibition in ELISA-based enzymatic assays, with reported IC₅₀ values of 1.95 nM and 1.30 nM in different patent exemplifications (US10251889 Example 30 and Example 38, respectively) [1][2]. The compound serves as the critical aniline fragment in these dual-targeting Trk inhibitors, where the specific 1,2,4-substitution pattern enables optimal orientation of the benzylamine group for solvent-front interactions . In contrast, derivatives built from the 2-trifluoromethyl regioisomer (CAS 771581-19-2) are not represented in these same high-potency TrkA inhibitor patent series, indicating that the 3-trifluoromethyl substitution pattern is specifically selected for target engagement .
| Evidence Dimension | TrkA kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.95 nM (US10251889 Example 30 derivative); 1.30 nM (US10251889 Example 38 derivative) |
| Comparator Or Baseline | Derivatives of 4-(aminomethyl)-2-(trifluoromethyl)aniline (CAS 771581-19-2): No comparable TrkA IC₅₀ data found in same patent series |
| Quantified Difference | Not quantifiable (absence of comparator data); scaffold-specific patent selection observed |
| Conditions | ELISA-based TrkA kinase activity assay; pH 7.5; Immulon 4HBX 384-well microtiter plates |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing sub-nanomolar TrkA inhibitory activity in lead optimization programs targeting neurotrophin receptor kinases.
- [1] BindingDB. (2025). BDBM127657 (US10251889, Example 30) – TrkA Kinase Inhibition IC₅₀ = 1.95 nM. BindingDB Monomer ID: 127657. View Source
- [2] BindingDB. (2025). BDBM344329 (US10251889, Example 38) – TrkA Kinase Inhibition IC₅₀ = 1.30 nM. BindingDB Monomer ID: 344329. View Source
